![molecular formula C8H11F3O4Se B14266751 Diethyl [(trifluoromethyl)selanyl]propanedioate CAS No. 137947-02-5](/img/structure/B14266751.png)
Diethyl [(trifluoromethyl)selanyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(trifluoromethyl)selanyl]propanedioate is a trifluoromethylselenylated compound, which belongs to a class of compounds known for their unique physicochemical properties. The trifluoromethylselenyl group (CF₃Se) is less explored compared to other fluorinated substituents like trifluoromethoxy (CF₃O) and trifluoromethylthio (CF₃S), but it has shown significant potential in various applications due to its high lipophilicity and electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(trifluoromethyl)selanyl]propanedioate typically involves the generation of trifluoromethylselenyl chloride (CF₃SeCl) in situ, which is then used in various reactions. One efficient method is a one-pot strategy where CF₃SeCl is generated and used directly in cross-coupling reactions with aromatic and heteroaromatic boronic acids. This method employs a stoichiometric amount of copper and yields moderate results .
Industrial Production Methods
the one-pot strategy mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling of reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(trifluoromethyl)selanyl]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can modify the selenium moiety, potentially leading to the formation of simpler organoselenium compounds.
Substitution: The trifluoromethylselenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or other peroxides.
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides or selenones, while reduction could produce simpler organoselenium compounds .
Wissenschaftliche Forschungsanwendungen
Diethyl [(trifluoromethyl)selanyl]propanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Used in the development of materials with unique electronic and physicochemical properties.
Wirkmechanismus
The mechanism by which diethyl [(trifluoromethyl)selanyl]propanedioate exerts its effects involves the interaction of the trifluoromethylselenyl group with various molecular targets. The high lipophilicity of the CF₃Se group allows it to permeate cell membranes easily, potentially interacting with intracellular targets. The exact molecular pathways are still under investigation, but the compound’s unique electronic properties play a crucial role in its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl [(trifluoromethyl)thio]propanedioate (CF₃S): Similar in structure but contains sulfur instead of selenium.
Diethyl [(trifluoromethyl)oxy]propanedioate (CF₃O): Contains oxygen instead of selenium, with different electronic properties.
Uniqueness
Diethyl [(trifluoromethyl)selanyl]propanedioate is unique due to the presence of selenium, which imparts distinct electronic and physicochemical properties compared to its sulfur and oxygen analogs. The CF₃Se group has a higher lipophilicity and different reactivity, making it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
137947-02-5 |
|---|---|
Molekularformel |
C8H11F3O4Se |
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
diethyl 2-(trifluoromethylselanyl)propanedioate |
InChI |
InChI=1S/C8H11F3O4Se/c1-3-14-6(12)5(7(13)15-4-2)16-8(9,10)11/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
XNMALUFNBHQXME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)[Se]C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


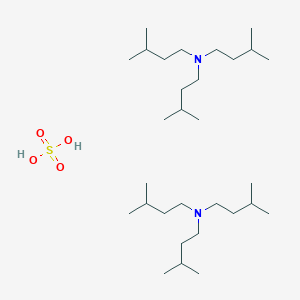
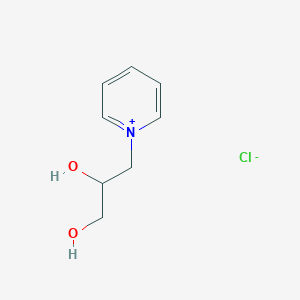
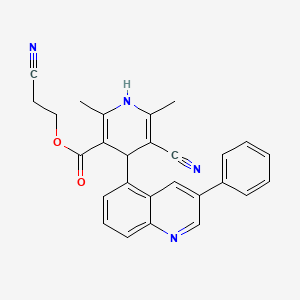
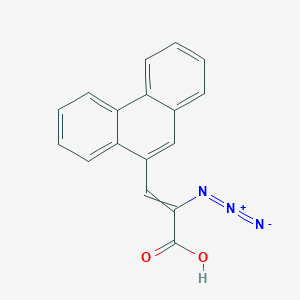
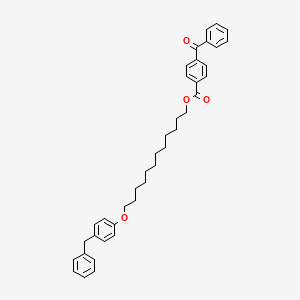
![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
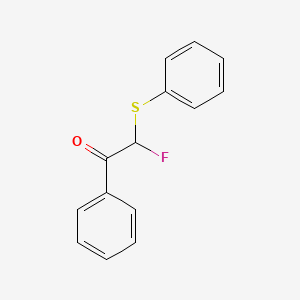
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)

![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)

![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![3-[(2-Methylpropyl)sulfanyl]prop-1-yne](/img/structure/B14266759.png)
